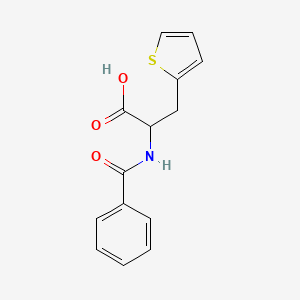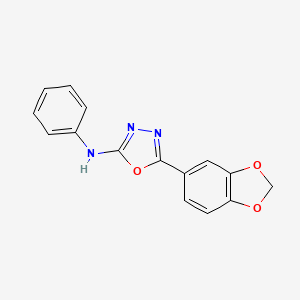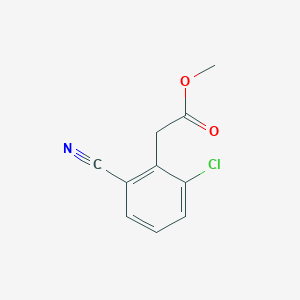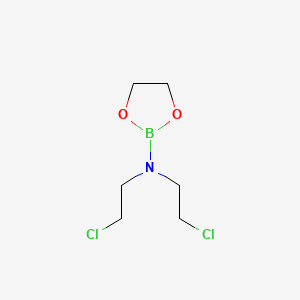
3,3'-Dithiobis(2,4-pentanedione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dithiobis(2,4-pentanedione) is an organic compound with the molecular formula C10H14O4S2 It is characterized by the presence of two 2,4-pentanedione units linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(2,4-pentanedione) can be synthesized through the reaction of 2,4-pentanedione with sulfur dichloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfenyl chloride, which then reacts with another molecule of 2,4-pentanedione to form the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dithiobis(2,4-pentanedione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Dithiobis(2,4-pentanedione) has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving thiol-disulfide exchange reactions.
Industry: Used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3,3’-Dithiobis(2,4-pentanedione) involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity or altering their function. The compound can also form stable complexes with metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione: A simpler analog without the disulfide linkage.
3,3’-Dithiobis(2,4-hexanedione): Similar structure but with an extended carbon chain.
3,3’-Dithiobis(2,4-heptanedione): Another analog with a longer carbon chain.
Uniqueness
3,3’-Dithiobis(2,4-pentanedione) is unique due to its disulfide linkage, which imparts distinct chemical reactivity and the ability to form metal complexes. This makes it particularly useful in coordination chemistry and studies involving thiol-disulfide exchange reactions.
Propiedades
Número CAS |
31655-66-0 |
|---|---|
Fórmula molecular |
C10H14O4S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
3-(2,4-dioxopentan-3-yldisulfanyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O4S2/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 |
Clave InChI |
GSQAPNKAQDAFKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)SSC(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)






![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)


![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
